4-Amino-2-methoxy-5-nitrobenzonitrile
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Overview
Description
4-Amino-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Amino-2-methoxy-5-nitrobenzonitrile typically involves multiple steps. One common synthetic route starts with the nitration of 2-methoxybenzonitrile to form 2-methoxy-5-nitrobenzonitrile. This intermediate is then subjected to a reduction reaction to introduce the amino group, resulting in the formation of this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-methoxy-5-nitrobenzonitrile is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe in biochemical assays. Industrially, it is employed in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Amino-2-methoxy-5-nitrobenzonitrile can be compared with similar compounds such as 2-methoxy-4-nitrobenzonitrile and 4-amino-2-methoxybenzonitrile. These compounds share structural similarities but differ in the position and type of functional groups attached to the benzene ring. The unique combination of functional groups in this compound imparts distinct chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
4-amino-2-methoxy-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-6(10)7(11(12)13)2-5(8)4-9/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSOAOZWWJQCHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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